molecular formula C25H32N2O7S B13686376 N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide

N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide

Cat. No.: B13686376
M. Wt: 504.6 g/mol
InChI Key: MFBKJTJSJFJLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide is a structurally complex sulfonamide derivative featuring a biphenyl core with multiple substituents. Key structural elements include:

  • 4,5-Dimethylisoxazol-3-yl group: A heterocyclic moiety known to enhance metabolic stability and receptor binding affinity in sulfonamide-based antagonists .
  • Ethoxymethyl and hydroxymethyl groups at the 2' and 4' positions: These substituents modulate solubility and influence interactions with hydrophobic receptor pockets.
  • 2-Methoxyethoxymethyl group: A flexible ether chain that improves oral bioavailability by enhancing solubility and reducing first-pass metabolism .

This compound shares structural homology with endothelin receptor antagonists (e.g., BMS-207940) and dual angiotensin II/endothelin antagonists (e.g., sparsentan) but is differentiated by its unique substitution pattern .

Properties

Molecular Formula

C25H32N2O7S

Molecular Weight

504.6 g/mol

IUPAC Name

N-(4,5-dimethyl-1,2-oxazol-3-yl)-2-[2-(ethoxymethyl)-4-(hydroxymethyl)phenyl]-N-(2-methoxyethoxymethyl)benzenesulfonamide

InChI

InChI=1S/C25H32N2O7S/c1-5-32-16-21-14-20(15-28)10-11-22(21)23-8-6-7-9-24(23)35(29,30)27(17-33-13-12-31-4)25-18(2)19(3)34-26-25/h6-11,14,28H,5,12-13,15-17H2,1-4H3

InChI Key

MFBKJTJSJFJLDI-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=CC(=C1)CO)C2=CC=CC=C2S(=O)(=O)N(COCCOC)C3=NOC(=C3C)C

Origin of Product

United States

Preparation Methods

Formation of N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide Intermediate

  • Starting materials: 4,5-Dimethylisoxazole-3-amine and benzene sulfonyl chloride.
  • Reaction conditions: The amine is reacted with benzene sulfonyl chloride in the presence of a base (organic or inorganic) and a catalyst to yield N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide.
  • Base examples: Sodium carbonate, potassium carbonate, triethylamine.
  • Solvents: Toluene, water, or their mixtures.

Amine Protection

  • The sulfonamide intermediate is treated with an amine-protecting agent, such as methoxymethyl (MOM) chloride, to protect the nitrogen functionality.
  • This step ensures selectivity in subsequent transformations.

Palladium-Catalyzed Coupling to Introduce the Biphenyl Moiety

  • The protected sulfonamide is reacted with an aryl halide bearing ethoxymethyl and hydroxymethyl substituents.
  • Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(OAc)2.
  • Base: Sodium carbonate or similar inorganic bases.
  • Solvent system: Mixtures of toluene and water, with argon degassing to prevent oxidation.
  • Temperature: Typically 75–85°C.
  • This step forms the biphenyl sulfonamide scaffold with the desired ethoxymethyl and hydroxymethyl substituents.

Hydrolysis and Salt Formation

  • The ester group on the biphenyl ring is hydrolyzed under basic conditions (e.g., sodium hydroxide in acetonitrile) to yield the corresponding carboxylic acid.
  • The acid is then converted into its triethylamine salt to improve crystallinity and handling.
  • Recrystallization from ethanol or methyl tertiary butyl ether affords the final crystalline product.

Representative Example Synthesis Table

Step Reactants/Intermediates Reagents/Conditions Product/Outcome Yield (%)
1 4,5-Dimethylisoxazole-3-amine + benzene sulfonyl chloride Base (Na2CO3), catalyst, toluene/water, RT N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide Not specified
2 Sulfonamide intermediate Amine protecting agent (MOM-Cl), base, solvent Protected sulfonamide Not specified
3 Protected sulfonamide + ethyl 4-bromo-3-(ethoxymethyl)benzoate Pd(PPh3)4 catalyst, Na2CO3, toluene/water, 75–85°C Biphenyl sulfonamide ester 90
4 Biphenyl sulfonamide ester NaOH (aq), acetonitrile, 45–50°C Biphenyl sulfonamide carboxylic acid 84.5
5 Carboxylic acid Triethylamine, methyl tertiary butyl ether, RT Triethylamine salt (crystalline) Not specified

Analytical and Process Notes

  • Catalysts: Palladium catalysts such as Pd(PPh3)4 are critical for efficient coupling.
  • Bases: Both organic (triethylamine) and inorganic (sodium carbonate) bases are employed depending on the step.
  • Solvents: Toluene-water mixtures are common, with some steps using acetonitrile or methyl tertiary butyl ether.
  • Purification: Carbon treatment and filtration are used to remove impurities before final isolation.
  • Characterization: The final compound and intermediates are characterized by HPLC, PXRD (Powder X-Ray Diffraction), and other chromatographic methods to confirm purity and crystallinity.
  • Crystalline form: The triethylamine salt shows a distinct PXRD pattern indicating a stable crystalline form.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological pathways.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide likely involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s pharmacological profile and structural features are compared below with key analogues:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Key Structural Features Target Receptor(s) Binding Affinity (Ki) Selectivity Ratio (ETA:ETB) Bioavailability (%)
Target Compound 4,5-Dimethylisoxazol-3-yl; 2'-(ethoxymethyl); 4'-(hydroxymethyl); 2-methoxyethoxymethyl ETA, AngII-AT1 (dual) Not reported Not reported Not reported
BMS-207940 3-Amino-isoxazole; 4'-(2-oxazolyl) ETA 10 pM 80,000:1 100 (rat)
Sparsentan (RE-021) Diazaspiro[4.4]non-1-en-3-yl; ethoxymethyl ETA, AngII-AT1 (dual) 0.5 nM (ETA) >1,000:1 (vs. ETB) 60–80 (human)
BMS-193884 (Predecessor of BMS-207940) 5-Isomer isoxazole; unmodified 2' position ETA 1.5 nM 1,200:1 30 (rat)

Key Findings:

Substituent-Driven Selectivity: The 4,5-dimethylisoxazol-3-yl group in the target compound likely enhances ETA selectivity compared to early analogues like BMS-193884, which exhibited lower selectivity (1,200:1) due to its unoptimized isoxazole configuration . Ethoxymethyl and hydroxymethyl groups may mimic the steric and electronic effects of the 2-oxazolyl group in BMS-207940, which contributes to its ultra-high ETA affinity (10 pM) .

Dual Receptor Antagonism :

  • Unlike BMS-207940 (ETA-specific), the target compound’s dual antagonism aligns with sparsentan. However, sparsentan’s diazaspiro group confers distinct AngII-AT1 binding kinetics, whereas the target compound’s methoxyethoxymethyl group may favor alternative interactions .

Metabolic Stability: The 3-amino-isoxazole in BMS-207940 reduces metabolic degradation compared to its 5-isomer predecessors. The target compound’s 4,5-dimethylisoxazol-3-yl group may similarly resist oxidative metabolism, though experimental validation is required .

Pharmacokinetic Advantages :

  • BMS-207940 achieves 100% bioavailability in rats due to its optimized substituents. The target compound’s 2-methoxyethoxymethyl group could further enhance absorption by mimicking polyethylene glycol (PEG)-like solubility-enhancing motifs .

Biological Activity

N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide is a complex organic compound notable for its unique structural features and potential therapeutic applications. This compound contains an isoxazole ring, a biphenyl moiety, and a sulfonamide functional group, contributing to its diverse biological activities.

  • Molecular Formula : C23H30N4O5S
  • Molecular Weight : 504.6 g/mol
  • Structure : The compound's structure allows for various interactions within biological systems, which may lead to novel therapeutic applications.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : The compound could bind to cellular receptors, modulating signaling pathways.
  • DNA/RNA Interaction : Potential interactions with genetic material may influence gene expression and cellular function.

Anticancer Potential

Preliminary studies on related compounds have shown cytotoxic effects on tumorigenic cell lines. The presence of the isoxazole ring may enhance the compound's ability to interact with cancer cell targets, promoting apoptosis or inhibiting proliferation.

Enzyme Inhibition Studies

The compound's sulfonamide group is associated with inhibition of certain enzymes. For example:

  • Cholinesterase Inhibition : Compounds with similar sulfonamide structures have demonstrated inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of structurally related sulfonamides. Results indicated broad-spectrum activity against both gram-positive and gram-negative bacteria, with some derivatives achieving low minimum inhibitory concentrations (MICs). This suggests that this compound could exhibit similar efficacy.

Case Study 2: Anticancer Activity

In vitro assays on related compounds revealed selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. Given the structural similarities, it is plausible that this compound may also exert anticancer effects through analogous mechanisms.

Data Tables

PropertyValue
Molecular FormulaC23H30N4O5S
Molecular Weight504.6 g/mol
Antimicrobial ActivityPotentially broad-spectrum
Enzyme InhibitionPossible cholinesterase inhibitor
Compound TypeExamples
SulfonamidesSulfamethoxazole, Candesartan
Isoxazole DerivativesVarious synthetic analogs

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

  • Methodological Answer : Synthesis involves multi-step nucleophilic substitutions and sulfonamide coupling. Key steps include:
  • Reaction Conditions : Use triethylamine as a base in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to facilitate substitutions .
  • Protection of Hydroxymethyl Group : Employ tert-butyldimethylsilyl (TBS) chloride to prevent undesired side reactions during sulfonamide formation .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., ethoxymethyl vs. methoxyethoxy groups) and assess purity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
  • Infrared Spectroscopy (IR) : Identify functional groups like sulfonamide (S=O stretch at ~1150 cm⁻¹) and hydroxyl (broad O-H stretch at ~3400 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :
  • Antimicrobial Activity : Perform broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility Testing : Employ shake-flask method in PBS (pH 7.4) to guide dosing in subsequent assays .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Control variables such as cell line selection (e.g., HT-29 vs. HCT-116 for anticancer studies) and serum concentration in media .
  • Dose-Response Validation : Repeat experiments across a broader concentration range (e.g., 0.1–100 µM) to identify false negatives .
  • Metabolite Interference Check : Use LC-MS to rule out degradation products masking true activity .

Q. What computational approaches predict target binding and structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or kinase targets, focusing on the sulfonamide moiety’s hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR Modeling : Corporate substituent effects (e.g., ethoxymethyl vs. methoxyethoxy) on logP and polar surface area to predict bioavailability .

Q. How do ethoxymethyl and methoxyethoxy groups influence pharmacokinetics?

  • Methodological Answer :
  • LogP Analysis : Measure octanol/water partitioning to evaluate lipophilicity (predicted logP ~3.5) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to assess CYP450-mediated oxidation .
  • Plasma Protein Binding : Use equilibrium dialysis to determine free fraction for dose adjustment .

Q. What mechanistic studies elucidate anticancer activity?

  • Methodological Answer :
  • Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR) using competitive binding assays .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays in treated vs. untreated cells .
  • Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) post-treatment .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values for antimicrobial activity.

  • Resolution Strategy :
    • Compare assay conditions (e.g., nutrient broth vs. RPMI media).
    • Re-test using standardized CLSI guidelines .
    • Validate with checkerboard assays to rule out synergism/antagonism with media components .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.